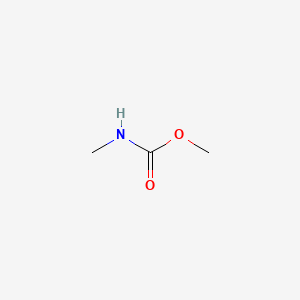

メチルカルバミン酸メチル

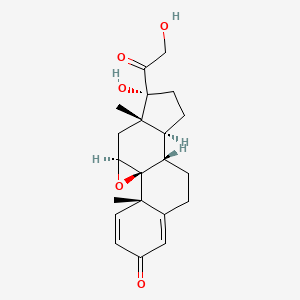

概要

説明

Methyl methylcarbamate is an organic compound and the simplest ester of carbamic acid . It is a colorless solid .

Synthesis Analysis

Methyl carbamate is prepared by the reaction of methanol and urea . It can also form in the reaction of ammonia with methyl chloroformate or dimethyl carbonate . There are several methods for the synthesis of carbamates, including the reaction of amines with carbon dioxide and halides , the reaction of alcohols with phenyl carbamate , and the reaction of amines with alkoxycarbonyl radicals .

Molecular Structure Analysis

The molecular formula of Methyl methylcarbamate is C3H7NO2 . Its average mass is 89.093 Da and its monoisotopic mass is 89.047676 Da .

Chemical Reactions Analysis

Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance . It can also be formed in situ and subsequently reacted with substituted phenols .

Physical And Chemical Properties Analysis

Methyl methylcarbamate is a colorless solid . The molar mass of Methyl carbamate is 75 g/mol . It has a density of 1.136 at 56 °C, a melting point of 52 °C, and a boiling point of 177 °C . It is soluble in water at 20 g/L .

科学的研究の応用

食品および飲料分析

メチルカルバミン酸メチル(MC)は、発酵食品や飲料に有毒化合物として存在するため、多くの場合分析されます。 9-キサンチドロールによる誘導体化に続くガスクロマトグラフィー質量分析(GC-MS)分析に基づく高感度分析法が開発され、MCおよびエチルカルバミン酸(EC)を同時に検出することができるようになりました 。この方法は、これらの化合物への暴露のリスクを評価するために不可欠であり、幅広い食品サンプルに適用できます。

農薬残留物の検出

MCは、N-メチルカルバメート類に構造的に関連しており、N-メチルカルバメート類は、抗コリンエステラーゼ活性を有する殺虫剤の一種です。 サンプルクリーンアップ手順に続く赤外線分光法などの手法が用いられており、ブドウなどの農産物におけるカルバメート系農薬を検出しており、メチルアントラニル酸などの他の化合物からの干渉は排除されます .

環境モニタリング

環境サンプル中のMCの定量は、生態系への影響を監視するために不可欠です。 ポストカラム誘導体化に続く蛍光検出による高速液体クロマトグラフィー(HPLC)などの方法が開発されており、特に水サンプルにおいて感度と選択性を向上させています .

医薬品合成

MCは、その化学的性質により、医薬品の合成に使用されます。 MCは、さまざまな医薬品化合物、特に保護されたアミノシクロプロパンの合成のためのビルディングブロックとして役立ち、これはより複雑な分子の合成における中間体です .

毒性学的研究

MCは、ショウジョウバエで変異原性があり、ラットで発がん性があることが判明しているため、毒性学的研究において重要な化合物です。 MCを扱う研究は、変異原性と発がん性のメカニズムを理解するのに役立ち、カルバメートを含む物質の安全規制の開発に貢献します .

作用機序

Target of Action

Methyl methylcarbamate, also known as methocarbamol, primarily targets the central nervous system . Its effect is thought to be localized to the central nervous system rather than a direct effect on skeletal muscles .

Mode of Action

The mechanism of action of Methyl methylcarbamate is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .

Biochemical Pathways

Methyl methylcarbamate is involved in one-carbon metabolism, a central metabolic pathway critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway mostly relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, and to the ultimate carbon acceptors that include nucleotides .

Pharmacokinetics

In healthy individuals, the plasma clearance of Methyl methylcarbamate ranges between 0.20 and 0.80 L/h/kg . The mean plasma elimination half-life ranges between 1 and 2 hours, and the plasma protein binding ranges between 46% and 50% . Methyl methylcarbamate is hydrolyzed enzymatically by the liver, and the degradation products are excreted by the kidneys and the liver .

Result of Action

The N-methyl carbamate esters, such as Methyl methylcarbamate, cause reversible carbamylation of acetylcholinesterase (AChE) enzyme, allowing accumulation of acetylcholine, the neuromediator substance, at parasympathetic neuroeffector junctions (muscarinic effects), at skeletal muscle myoneural junctions and autonomic ganglia (nicotinic effects) and in the brain (CNS effects) .

Action Environment

The action, efficacy, and stability of Methyl methylcarbamate can be influenced by environmental factors. For instance, it has been detected in wines preserved with dimethyl dicarbonate . It is used primarily in the textile and polymer industries as a reactive intermediate . In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .

Safety and Hazards

Methyl carbamate is not mutagenic in Salmonella but is mutagenic in Drosophila . Experimental evidence shows that it is a carcinogen in rats, and not carcinogenic in mice . It is also known to the state of California to cause cancer . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

生化学分析

Biochemical Properties

Methyl Methylcarbamate participates in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to be involved in the reaction of methanol and urea

Cellular Effects

The effects of Methyl Methylcarbamate on cells and cellular processes are complex and multifaceted. It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Methyl Methylcarbamate are still being researched.

Molecular Mechanism

The molecular mechanism of Methyl Methylcarbamate involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl Methylcarbamate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Methyl Methylcarbamate can vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as potentially toxic or adverse effects at high doses

Metabolic Pathways

Methyl Methylcarbamate is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways it is involved in are still being researched.

Transport and Distribution

Methyl Methylcarbamate is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation

Subcellular Localization

The subcellular localization of Methyl Methylcarbamate and its effects on activity or function are areas of active research. It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles

特性

IUPAC Name |

methyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-3(5)6-2/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXHSRNBKJIQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216642 | |

| Record name | Methyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6642-30-4 | |

| Record name | Carbamic acid, N-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6642-30-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96WE5040JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is methyl methylcarbamate analyzed in conjunction with other carbamate insecticides like methomyl and carbofuran?

A1: Methyl methylcarbamate is not inherently present in the environment. It serves as a key breakdown product during the analysis of certain carbamate insecticides, such as methomyl and carbofuran. The analytical method described in the research utilizes "on-column trans-esterification," converting these insecticides into methyl methylcarbamate for easier and more reliable detection by gas chromatography. []

Q2: What analytical challenges arise when determining carbamate insecticide residues in complex matrices like soil and ryegrass?

A2: Analyzing trace amounts of insecticides in complex matrices like soil and ryegrass presents significant challenges. These matrices contain numerous compounds that can interfere with the detection and quantification of the target insecticides. The research highlights a method involving extraction, purification, and derivatization steps to overcome these hurdles. Specifically, acidified ammonium acetate is used for extraction, followed by dichloromethane partitioning for purification. Finally, on-column trans-esterification converts the target carbamates into methyl methylcarbamate, simplifying their detection and quantification. []

Q3: Could you explain the significance of "on-column trans-esterification" in the analysis of carbamate insecticides?

A3: "On-column trans-esterification" is a crucial step in this analytical method. Carbamate insecticides, often present in trace amounts and alongside various interfering compounds, require efficient detection and quantification. This technique converts the target carbamates, like methomyl and carbofuran, into a single, more volatile, and easily detectable compound: methyl methylcarbamate. This conversion simplifies the chromatographic analysis and enhances the method's sensitivity and reliability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)

![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)